

# Ferric Bromide (FeBr<sub>3</sub>): A Technical Overview of its Molecular Properties and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ferric bromide*

Cat. No.: *B157015*

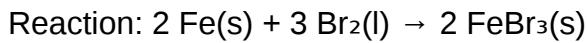
[Get Quote](#)

**Abstract:** This technical guide provides a detailed examination of **ferric bromide** (FeBr<sub>3</sub>), an inorganic compound widely utilized as a Lewis acid catalyst in organic synthesis. The document outlines its fundamental chemical properties, including molecular formula and molar mass, and presents a standard laboratory protocol for its synthesis. Quantitative data are summarized for clarity, and a logical diagram illustrates its elemental composition, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

## Chemical Identity and Nomenclature

**Ferric bromide**, systematically named iron(III) bromide, is the inorganic compound represented by the chemical formula FeBr<sub>3</sub>.<sup>[1]</sup> It is a red-brown, odorless solid compound that is frequently employed as a Lewis acid catalyst, particularly in the halogenation of aromatic compounds.<sup>[1]</sup> The compound dissolves in water to yield acidic solutions.<sup>[1]</sup>

## Physicochemical and Quantitative Data


The core physicochemical properties of **ferric bromide** are summarized below. The molar mass is a critical parameter in stoichiometric calculations for chemical reactions, and its density and decomposition temperature are vital for handling and storage considerations.

| Property                  | Value                   | Reference    |
|---------------------------|-------------------------|--------------|
| Molecular Formula         | FeBr <sub>3</sub>       | [2][3][4][5] |
| Molar Mass                | 295.56 g/mol            | [1][2][3][6] |
| Appearance                | Brown / Red-brown solid | [1][3]       |
| Density                   | 4.50 g/cm <sup>3</sup>  | [1][5]       |
| Decomposition Temperature | > 200 °C                | [1]          |
| CAS Number                | 10031-26-2              | [2][4]       |

## Experimental Protocol: Synthesis of Ferric Bromide

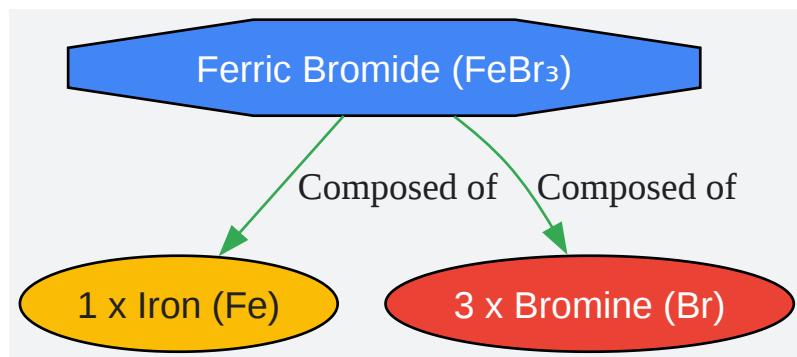
This section details the laboratory-scale synthesis of **ferric bromide** from the direct reaction of metallic iron with liquid bromine.<sup>[1]</sup> This method is effective for producing anhydrous **ferric bromide**.

Objective: To synthesize anhydrous iron(III) bromide via direct combination of the elements.



Materials and Equipment:

- Fine iron powder (high purity)
- Liquid bromine (anhydrous)
- Three-neck round-bottom flask
- Dropping funnel
- Condenser with a drying tube (filled with CaCl<sub>2</sub>)
- Heating mantle
- Inert atmosphere setup (Nitrogen or Argon gas)


- Schlenk line for handling air-sensitive materials
- Appropriate glassware and personal protective equipment (PPE)

Procedure:

- System Setup: Assemble the three-neck flask with the dropping funnel and condenser. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere to prevent moisture contamination, as  $\text{FeBr}_3$  is hygroscopic.
- Reactant Preparation: Place a pre-weighed amount of fine iron powder into the reaction flask. Carefully load the stoichiometric amount of liquid bromine into the dropping funnel.
- Initiation of Reaction: Gently heat the flask containing the iron powder.
- Addition of Bromine: Add the liquid bromine dropwise from the dropping funnel to the heated iron powder. The reaction is exothermic and should be controlled by the rate of bromine addition and external cooling if necessary.
- Reaction Completion: After the addition is complete, continue heating the mixture gently to ensure the reaction goes to completion. The crude product will appear as a red-brown solid.
- Purification (Sublimation): The synthesized **ferric bromide** can be purified via sublimation under a vacuum. Heat the crude product, and the purified  $\text{FeBr}_3$  will deposit on a cooled surface.
- Product Handling and Storage: Once cooled, the purified **ferric bromide** should be handled and stored under an inert, dry atmosphere to prevent hydrolysis.

## Visualization of Molecular Composition

The following diagram illustrates the logical relationship and elemental composition of a single molecule of **ferric bromide**.



[Click to download full resolution via product page](#)

Caption: Elemental composition of one molecule of **ferric bromide**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 2. Ferric bromide |  $\text{Br}_3\text{Fe}$  | CID 82310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. reportergene.com [reportergene.com]
- To cite this document: BenchChem. [Ferric Bromide ( $\text{FeBr}_3$ ): A Technical Overview of its Molecular Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157015#ferric-bromide-molecular-formula-and-molar-mass>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)